An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-3-carboxylate
An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical structure, synthesis, and physicochemical properties. It also explores the broader biological significance of the 2H-indazole-3-carboxylate scaffold, highlighting its potential as a pharmacophore in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
Methyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring system.
Chemical Structure:
Figure 1: Chemical structure of Methyl 2-methyl-2H-indazole-3-carboxylate.
Physicochemical Properties:
While specific experimental data for Methyl 2-methyl-2H-indazole-3-carboxylate is not extensively published, data for the closely related analogue, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, can provide some insight. The bromo-derivative is a light pink solid with a melting point of 110.7 °C. It is anticipated that the non-brominated compound would be a solid at room temperature with a slightly lower melting point.
| Property | Value |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols. |
| CAS Number | 109216-61-7 |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate typically involves the N-methylation of its precursor, Methyl 1H-indazole-3-carboxylate. This reaction can yield a mixture of the N1 and N2 methylated isomers, which necessitates separation, often by column chromatography.
Experimental Protocol: N-methylation of Methyl 1H-indazole-3-carboxylate
This protocol is adapted from the general procedure described by Takahashi et al. for the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate.[1]
Materials:
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Methyl 1H-indazole-3-carboxylate
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Methyl iodide (CH3I)
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Potassium carbonate (K2CO3)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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To a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
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Continue stirring at room temperature for 17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers. The N-alkylation of methyl 1H-indazole-3-carboxylate with various bromides has been shown to yield the 2H-regioisomer (30-35% yield) which has a higher Rf value compared to the 1H-regioisomer (52-58% yield) in TLC analysis.[2]
Synthesis Workflow:
Figure 2: General workflow for the synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate.
Spectral Characterization
| Technique | Expected/Reported Data for Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate |
| 1H NMR | 1H NMR (300 MHz, DMSO-d6) δ 8.14 (d, J = 2.0 Hz, 1H), 7.77 (dd, J = 9.1, 0.7 Hz, 1H), 7.65 (dd, J = 9.1, 2.1 Hz, 1H), 4.31 (s, 3H), 3.92 (s, 3H). |
| 13C NMR | Expected signals for aromatic carbons, the indazole ring carbons, the methyl ester carbon, and the N-methyl carbon. |
| IR | Expected characteristic peaks for C=O stretching of the ester and C-N stretching. |
| Mass Spec | Expected molecular ion peak corresponding to the molecular weight. |
Biological Significance and Potential Applications
The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] Derivatives of 2H-indazole-3-carboxamide have been identified as potent antagonists of the prostanoid EP4 receptor, which is a target for colorectal cancer immunotherapy.[2] Specifically, the 2H-regioisomer has been shown to be preferred for maintaining antagonist potency against the EP4 receptor.[2]
Furthermore, various 2H-indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
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Antimicrobial activity: Some 2H-indazole derivatives have shown potent activity against protozoa such as G. intestinalis, E. histolytica, and T. vaginalis, as well as in vitro growth inhibition of Candida albicans and Candida glabrata.[3]
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Anti-inflammatory activity: The indazole nucleus is a key component in compounds with anti-inflammatory properties.[3]
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Anticancer activity: The N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[4]
Signaling Pathway Context:
The antagonism of the EP4 receptor by 2H-indazole derivatives is a key area of interest. The EP4 receptor signaling pathway is implicated in inflammation and cancer progression.
Figure 3: Simplified schematic of the EP4 receptor signaling pathway and the antagonistic role of 2H-indazole derivatives.
Given the established biological activities of the 2H-indazole scaffold, Methyl 2-methyl-2H-indazole-3-carboxylate represents a valuable starting material and building block for the synthesis of novel drug candidates. Its potential as a precursor for more complex molecules targeting pathways involved in cancer, inflammation, and infectious diseases warrants further investigation.
Conclusion
Methyl 2-methyl-2H-indazole-3-carboxylate is a synthetically accessible compound with significant potential in drug discovery. This guide has provided a detailed overview of its structure, synthesis, and the broader biological context of the 2H-indazole-3-carboxylate core. The experimental protocols and compiled data herein are intended to facilitate further research into this promising class of compounds and their applications in the development of new therapeutic agents. Researchers are encouraged to explore the derivatization of this molecule to generate novel compounds with enhanced biological activities.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
